9H-Benzo(a)fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Benzo(a)fluoren-9-one: is an organic compound with the molecular formula C17H10O. It is a polycyclic aromatic ketone, characterized by its fused ring structure which includes a benzene ring and a fluorenone moiety. This compound is known for its bright yellow color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Fluorene: One common method for synthesizing 9H-Benzo(a)fluoren-9-one involves the oxidation of fluorene.
Palladium-Catalyzed Carbonylation: Another method involves the palladium-catalyzed carbonylation of fluorenes.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes, utilizing robust oxidizing agents and efficient catalytic systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Benzo(a)fluoren-9-one can undergo further oxidation to form poly-nitro derivatives.
Reduction: The compound can be reduced to form fluoren-9-ol using reducing agents such as sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, where substituents like halogens can be introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Tetranitrofluorenone.
Reduction: Fluoren-9-ol.
Substitution: Halogenated fluorenones.
Scientific Research Applications
Chemistry:
Fluorescent Dyes: 9H-Benzo(a)fluoren-9-one derivatives are used as fluorescent dyes in various applications, including biological imaging.
Organic Electronics: The compound is used in the synthesis of organic semiconductors and optoelectronic materials.
Biology and Medicine:
Antimalarial Drugs: It is used in the preparation of antimalarial drugs due to its bioactive properties.
Antimicrobial Agents: Some derivatives exhibit antimicrobial activity and are used in the development of antibiotics.
Industry:
Mechanism of Action
The mechanism of action of 9H-Benzo(a)fluoren-9-one involves its interaction with molecular targets through various pathways:
Excited State Intramolecular Proton Transfer (ESIPT): The compound undergoes ESIPT, which is crucial for its photophysical properties.
Charge Transfer: It participates in intramolecular charge transfer processes, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
9H-Fluoren-9-one: Similar in structure but lacks the additional benzene ring.
1,8-Diazafluoren-9-one: Contains nitrogen atoms in the ring structure, used for fingerprint detection.
Onychine (1-methyl-4-azafluorenone): A naturally occurring antimicrobial compound.
Uniqueness:
Structural Complexity: 9H-Benzo(a)fluoren-9-one has a more complex fused ring structure compared to its analogs, contributing to its unique chemical and physical properties.
Photophysical Properties: The compound’s ability to undergo ESIPT and charge transfer makes it valuable in photophysical and optoelectronic applications.
Properties
CAS No. |
109241-57-8 |
---|---|
Molecular Formula |
C17H10O |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzo[a]fluoren-9-one |
InChI |
InChI=1S/C17H10O/c18-13-6-8-15-12(9-13)10-17-14-4-2-1-3-11(14)5-7-16(15)17/h1-10H |
InChI Key |
KQARIORMHGDNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C4C=CC(=O)C=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.